Cas no 16712-69-9 (4-ethylbenzenesulfonylchloride)
4-ethylbenzenesulfonylchloride Chemical and Physical Properties
Names and Identifiers
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- 4-Ethylbenzene-1-sulfonyl chloride
- 4-Ethylbenzenesulphonyl chloride
- 4-Ethylbenzenesulfonyl chloride
- p-Ethylbenzenesulfonyl Chloride
- Benzenesulfonyl chloride, 4-ethyl-
- 4-Ethyl-benzenesulfonyl chloride
- 4-ethylbenzenesulfonylchloride
- LACFLXDRFOQEFZ-UHFFFAOYSA-N
- chloro(4-ethylphenyl)sulfone
- PubChem5133
- Ethylbenzenesulfonylchloride
- 4-ethylphenylsulfonyl chloride
- ZERENEX ZX009560
- 4-ethylben-zenesulfonyl chloride
- 4-ethyl benzenesulfonyl chloride
- 4-ethylbenzene-1-sulfonylchloride
- 16712-69-9
- MFCD00041480
- EN300-21617
- AKOS000200511
- Z104505328
- 4-ETHYL BENZENE SULPHONYL CHLORIDE
- CK2494
- E0065
- FT-0618403
- SCHEMBL344067
- F0808-2052
- AS-45914
- DTXSID10341198
- J-515295
- STK500494
- ALBB-000976
- BBL013799
-
- MDL: MFCD00041480
- Inchi: 1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3
- InChI Key: LACFLXDRFOQEFZ-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)CC)(=O)=O
- BRN: 2090130
Computed Properties
- Exact Mass: 204.00100
- Monoisotopic Mass: 204.001
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 42.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.268
- Melting Point: 8-12°C
- Boiling Point: 134-136 ºC (7 mmHg)
- Flash Point: 134-136°C/7mm
- Refractive Index: 1.544
- Solubility: Reacts with water. Soluble in ethanol, acetone and toluene.
- Water Partition Coefficient: Reacts with water. Soluble in ethanol, acetone and toluene.
- PSA: 42.52000
- LogP: 3.25730
- Solubility: Not determined
- Sensitiveness: Moisture Sensitive
4-ethylbenzenesulfonylchloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:3265
- Hazard Category Code: R29;R34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Safety Term:8
- Packing Group:II
- Risk Phrases:R29; R34
- Packing Group:II
- Hazard Level:8
- Storage Condition:Argon filled storage
4-ethylbenzenesulfonylchloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043716-25g |
4-Ethylbenzenesulfonyl chloride |
16712-69-9 | 97% | 25g |
£104.00 | 2022-02-28 | |
| Fluorochem | 043716-100g |
4-Ethylbenzenesulfonyl chloride |
16712-69-9 | 97% | 100g |
£366.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156494-5g |
4-ethylbenzenesulfonylchloride |
16712-69-9 | 95% | 5g |
¥281.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156494-1g |
4-ethylbenzenesulfonylchloride |
16712-69-9 | 95% | 1g |
¥81.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156494-25g |
4-ethylbenzenesulfonylchloride |
16712-69-9 | 95% | 25g |
¥825.90 | 2023-09-03 | |
| Chemenu | CM113153-100g |
4-ethylbenzenesulfonyl chloride |
16712-69-9 | 95+% | 100g |
$394 | 2021-06-17 | |
| Fluorochem | 043716-1g |
4-Ethylbenzenesulfonyl chloride |
16712-69-9 | 97% | 1g |
£18.00 | 2022-02-28 | |
| Fluorochem | 043716-5g |
4-Ethylbenzenesulfonyl chloride |
16712-69-9 | 97% | 5g |
£34.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E849489-5g |
4-Ethylbenzenesulfonyl chloride |
16712-69-9 | 95%,GC | 5g |
321.00 | 2021-05-17 | |
| TRC | B125100-250mg |
4-Ethylbenzenesulfonyl Chloride |
16712-69-9 | 250mg |
$ 50.00 | 2022-06-07 |
4-ethylbenzenesulfonylchloride Suppliers
4-ethylbenzenesulfonylchloride Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-ethylbenzenesulfonylchloride
Recent Advances in the Application of 4-Ethylbenzenesulfonyl Chloride (CAS: 16712-69-9) in Chemical Biology and Pharmaceutical Research
4-Ethylbenzenesulfonyl chloride (CAS: 16712-69-9) is a key sulfonylating agent widely used in organic synthesis, medicinal chemistry, and chemical biology. Recent studies have highlighted its versatility as a building block for the development of novel bioactive compounds, including enzyme inhibitors, receptor modulators, and prodrugs. This research brief synthesizes the latest findings on the applications, mechanisms, and safety profiles of this compound, with a focus on its role in drug discovery pipelines.
A 2023 study in Journal of Medicinal Chemistry demonstrated the compound's efficacy in synthesizing sulfonamide-based SARS-CoV-2 main protease inhibitors. Researchers utilized 4-ethylbenzenesulfonyl chloride as a precursor to develop covalent inhibitors showing nanomolar potency, with X-ray crystallography confirming sulfonylation of the catalytic cysteine residue. The study also revealed improved metabolic stability compared to earlier chloromethyl ketone derivatives.
In cancer therapeutics, a Nature Communications paper (2024) reported novel HDAC6-selective inhibitors derived from 16712-69-9. The ethyl group's optimal steric properties enabled selective binding to HDAC6 over other isoforms, with lead compounds showing 50-fold selectivity and promising antitumor activity in xenograft models. Structural-activity relationship (SAR) analysis indicated the ethyl moiety's critical role in conferring isoform specificity.
Recent safety assessments published in Chemical Research in Toxicology (2024) have updated the compound's hazard profile. While maintaining its GHS Category 2 skin corrosion classification, new in vitro data suggest lower than previously estimated respiratory sensitization potential. Proper handling protocols including use of anhydrous conditions and appropriate PPE remain essential due to its moisture-sensitive nature and exothermic hydrolysis characteristics.
The compound has also emerged in chemical biology tool development, as evidenced by a 2024 ACS Chemical Biology study where it was used to create sulfonate-based activity-based protein profiling (ABPP) probes. These probes enabled selective labeling of serine hydrolases in complex proteomes, demonstrating the reagent's utility in target discovery and validation studies.
Looking forward, several pharmaceutical companies have included 4-ethylbenzenesulfonyl chloride derivatives in their preclinical pipelines, particularly for targeted protein degradation approaches. Its balanced lipophilicity (calculated logP 2.1) and synthetic versatility make it attractive for PROTAC linker construction, with two candidate molecules currently in lead optimization phases.
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